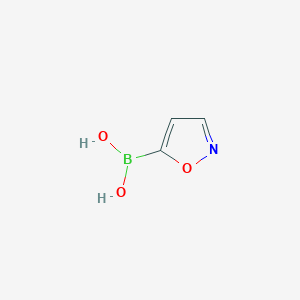

Isoxazol-5-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C3H4BNO3. It is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoxazol-5-ylboronic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole rings. This reaction typically employs copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under gold (III) chloride catalysis .

Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. Metal-free synthetic methods are gaining popularity due to their eco-friendliness and reduced toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .

Análisis De Reacciones Químicas

Types of Reactions: Isoxazol-5-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can convert this compound into different functionalized isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Isoxazol-5-ylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of isoxazol-5-ylboronic acid involves its interaction with specific molecular targets. In biological systems, isoxazole derivatives can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects. For example, some isoxazole compounds act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression .

Comparación Con Compuestos Similares

Isoxazol-5-ylboronic acid can be compared with other boronic acid derivatives and isoxazole compounds:

Similar Compounds: Isoxazole, 3,5-disubstituted isoxazoles, and other boronic acids.

Actividad Biológica

Isoxazol-5-ylboronic acid is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C6H6BNO3, and it is recognized for its role as a reagent in organic synthesis, especially in cross-coupling reactions. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Compounds containing isoxazole units have shown potential as anticancer agents. They inhibit pathways involved in tumor growth, demonstrating effectiveness against various cancer cell lines.

- Antimicrobial Properties : Isoxazole derivatives have been tested against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Studies indicate that these compounds can significantly reduce biofilm formation and exhibit low cytotoxicity towards human fibroblasts .

- Anti-inflammatory Effects : Research has demonstrated that isoxazole derivatives can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition correlates with antioxidant activity, making these compounds potential therapeutic agents for inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : Isoxazole derivatives can act as inhibitors of histone deacetylases (HDACs) and 5-LOX, modulating gene expression and inflammatory pathways .

- Receptor Modulation : These compounds may also influence receptor activity, leading to various therapeutic effects.

Anticancer Activity

A study evaluating the cytotoxic effects of isoxazole derivatives on different cancer cell lines revealed significant findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| C1 | MCF-7 | 8.47 |

| C2 | HCT116 | 47.59 |

| C3 | OCVAR-3 | 5.0 |

These results indicate that certain derivatives exhibit potent cytotoxicity against breast and ovarian cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives was assessed using minimum inhibitory concentration (MIC) values:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| PUB9 | Staphylococcus aureus | 4.0 |

| C1 | Pseudomonas aeruginosa | 6.0 |

| C2 | Candida albicans | 5.0 |

These findings demonstrate the effectiveness of isoxazole derivatives against common pathogens associated with chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of various isoxazole derivatives was evaluated through their ability to inhibit the COX-2 enzyme:

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

These compounds exhibited significant anti-inflammatory effects, indicating their potential use in treating inflammatory conditions .

Case Studies

- In Vitro Study on Biofilm Inhibition : A study focused on the impact of isoxazole derivatives on biofilm formation showed that these compounds significantly reduced biofilm mass in chronic wound pathogens, suggesting their utility in wound management therapies .

- In Vivo Assessment : Another investigation assessed the anti-inflammatory effects of isoxazole derivatives using animal models, confirming their efficacy in reducing inflammation with minimal side effects observed .

Propiedades

IUPAC Name |

1,2-oxazol-5-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-1-2-5-8-3/h1-2,6-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJYGHCORMEKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NO1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.